Naphthalene-1-sulfonamide

Description

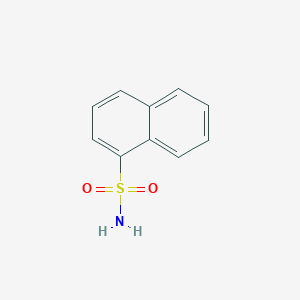

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFHAKCBWOSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237723 | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-25-7, 89456-57-5 | |

| Record name | 1-Naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089456575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9V2DQ59A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Naphthalene-1-sulfonamide from 1-Naphthalenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of naphthalene-1-sulfonamide from 1-naphthalenesulfonyl chloride. It is designed to equip researchers, scientists, and professionals in drug development with a detailed understanding of the reaction, including experimental protocols, quantitative data, and relevant biological context.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated as potent inhibitors of various enzymes and have shown promise as anticancer and antimicrobial agents.[1][2][3] Notably, derivatives of this compound have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases, and have been studied for their ability to inhibit tubulin polymerization and modulate the IL6/JAK2/STAT3 signaling pathway in cancer cells.[1][2][3] The synthesis of the core this compound structure is a fundamental step in the development of these potentially therapeutic compounds.

This guide focuses on the direct synthesis of this compound via the reaction of 1-naphthalenesulfonyl chloride with ammonia.

Reaction Scheme and Mechanism

The synthesis of this compound from 1-naphthalenesulfonyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide and hydrochloric acid. The hydrochloric acid is subsequently neutralized by excess ammonia to form ammonium chloride.

Figure 1: Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Naphthalenesulfonyl Chloride | C₁₀H₇ClO₂S | 226.68 | 64-67 | White to off-white solid |

| This compound | C₁₀H₉NO₂S | 207.25 | 150-152 | Solid |

Note: The melting point of this compound can vary depending on purity.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 1-naphthalenesulfonyl chloride. This procedure is based on established methods for the synthesis of analogous sulfonamides.[4]

Materials and Equipment

-

1-Naphthalenesulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (or other suitable organic solvent)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthalenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane.

-

Cooling: Cool the solution in an ice bath with stirring.

-

Addition of Ammonia: Slowly add an excess of cold, concentrated aqueous ammonia (approximately 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add deionized water to dissolve the ammonium chloride byproduct.

-

Separate the organic layer.

-

Wash the organic layer with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation of Crude Product:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[5]

-

Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups (e.g., S=O and N-H stretches of the sulfonamide group).

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Experimental and Logical Workflow Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Discovery Signaling Pathway

This compound derivatives have been investigated as inhibitors in various signaling pathways relevant to disease. The following diagram illustrates a generalized signaling pathway where a this compound derivative could act as an inhibitor.

Caption: Inhibition of a signaling pathway by a this compound derivative.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 1-naphthalenesulfonyl chloride. The provided experimental protocol, based on established chemical principles, offers a reliable method for the preparation of this important synthetic intermediate. The biological significance of this compound derivatives underscores the importance of efficient and well-characterized synthetic routes. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis and further derivatization of this versatile chemical scaffold in the pursuit of novel therapeutic agents.

References

- 1. From hit to lead: Structure-based discovery of this compound derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. ukessays.com [ukessays.com]

Physicochemical Properties of Naphthalene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide is a key chemical intermediate and a structural motif of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including as antagonists for chemokine receptors and as inhibitors of enzymes implicated in metabolic diseases. A thorough understanding of its core physicochemical properties is fundamental for its application in synthesis, formulation, and predictive modeling of its behavior in biological systems.

This technical guide provides a summary of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and presents logical and experimental workflows relevant to its study.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while core identification and computed data are available, specific experimental values for several key properties such as melting point, boiling point, and water solubility are not prominently reported in publicly available literature.

| Property | Value | Data Type | Reference(s) |

| IUPAC Name | This compound | Identifier | |

| CAS Number | 606-25-7 | Identifier | |

| Molecular Formula | C₁₀H₉NO₂S | Structural | |

| Molecular Weight | 207.25 g/mol | Structural | |

| Physical Form | Solid | Experimental | |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Water Solubility | Data not available | - | |

| pKa (acid dissociation constant) | Data not available | - | |

| logP (Octanol-Water Partition Coefficient) | 1.9 | Computed (XLogP3) |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This property is a crucial indicator of purity.

Methodology: Capillary Tube Method

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: The capillary tube is placed in a heating apparatus (either a liquid bath or a metal block) equipped with a calibrated thermometer or a thermocouple.

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.

-

Observation: The temperature at which the substance begins to collapse or liquefy (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

Water Solubility Determination (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature. It is a critical parameter for assessing environmental fate and bioavailability.

Methodology: Flask Method

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated (e.g., shaken or stirred) in a constant temperature bath (typically 20-25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solids settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

pKa (Acid Dissociation Constant) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For this compound, the acidic proton is on the sulfonamide nitrogen (-SO₂NH-). This value is crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Titration Method

-

Solution Preparation: A precise amount of this compound is dissolved in water, often with a co-solvent if solubility is low. The solution must be free of CO₂.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the sulfonamide molecules have been deprotonated (i.e., the half-equivalence point). The pKa can be calculated for multiple points along the curve to yield a mean value.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 107)

The logP is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the n-octanol or aqueous phase. The two phases are then combined in a vessel (e.g., a centrifuge tube) at a known volume ratio.

-

Equilibration: The vessel is shaken vigorously for a set period (e.g., 5-10 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

Biological Targets of this compound Derivatives

Derivatives of the this compound scaffold have been identified as inhibitors of key proteins involved in disease pathways, highlighting the therapeutic potential of this chemical class.

Caption: Logical diagram of this compound derivatives acting on biological targets.

Experimental Workflow for logP Determination

The Shake-Flask method (OECD 107) is a foundational experiment for determining the lipophilicity of a compound. The workflow involves a series of precise steps to ensure accurate measurement of the partition coefficient.

Caption: Experimental workflow for logP determination via the Shake-Flask method.

Naphthalene-1-Sulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1-sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymes implicated in various diseases. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds as enzyme inhibitors. It includes detailed experimental protocols and summaries of quantitative data to facilitate further research and drug development in this area.

Introduction

The this compound core structure provides a privileged scaffold for the design of enzyme inhibitors. Its rigid bicyclic aromatic system allows for diverse functionalization, enabling the optimization of binding affinity and selectivity for various enzyme targets. Researchers have successfully developed derivatives that show potent inhibition of enzymes involved in metabolic diseases, cancer, and infectious diseases. This guide will delve into specific examples of these derivatives and their targeted enzymes.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives typically involves the reaction of a naphthalene-1-sulfonyl chloride with a primary or secondary amine. The naphthalene-1-sulfonyl chloride can be synthesized from naphthalene through chlorosulfonation. Further modifications can be introduced on the naphthalene ring or the amine moiety to explore the structure-activity relationship.[1]

A general synthetic scheme is presented below:

References

Spectroscopic Analysis of Naphthalene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Naphthalene-1-sulfonamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a detailed interpretation of the spectral data, outlines the experimental protocols for obtaining such data, and presents the information in a clear, structured format to aid researchers in the identification and characterization of this and similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons of the naphthalene ring system and the protons of the sulfonamide group. The aromatic region typically displays a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The sulfonamide protons often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.50 - 8.70 | Multiplet | - |

| -SO₂NH₂ | 7.30 - 7.90 | Broad Singlet | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in the naphthalene ring. The chemical shifts of these carbons are influenced by the electron-withdrawing sulfonamide group. Aromatic carbons in sulfonamides generally resonate in the range of 110-160 ppm.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-SO₂) | ~140 |

| C-2 to C-8a (Aromatic) | 120 - 135 |

Note: The chemical shifts are approximate and based on typical values for substituted naphthalenes and sulfonamides.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the N-H and S=O bonds of the sulfonamide group, as well as the C-H and C=C bonds of the aromatic naphthalene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3250 | N-H Stretch | Sulfonamide (-SO₂NH₂) |

| 1350 - 1310 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

| 1170 - 1140 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Naphthalene Ring |

| 1600 - 1450 | Aromatic C=C Stretch | Naphthalene Ring |

| 900 - 675 | Aromatic C-H Bend | Naphthalene Ring |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ions resulting from the breakdown of the molecule in the mass spectrometer.

Molecular Formula: C₁₀H₉NO₂S Molecular Weight: 207.25 g/mol

Predicted Fragmentation Pattern

While an experimental mass spectrum is ideal, a predicted fragmentation pattern can be deduced based on the known behavior of aromatic sulfonamides. Common fragmentation pathways include the loss of SO₂ and cleavage of the sulfonamide group.

| m/z | Proposed Fragment | Formula |

| 207 | [M]⁺ | [C₁₀H₉NO₂S]⁺ |

| 143 | [M - SO₂]⁺ | [C₁₀H₉N]⁺ |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

ATR-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Elucidation of Naphthalene-1-sulfonamide's Molecular Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural chemistry of naphthalene-sulfonamide derivatives, with a focus on the methodologies used to determine their three-dimensional crystalline structures. As the crystal structure for the parent compound, Naphthalene-1-sulfonamide, is not publicly available in crystallographic databases, this document will utilize the crystallographic data of a representative derivative, 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate , to illustrate the principles and data presentation pertinent to this class of molecules.

Core Crystal Structure Data

The determination of the three-dimensional arrangement of atoms in a crystalline solid is paramount for understanding its physicochemical properties and biological activity. X-ray crystallography is the definitive technique for this purpose. The following table summarizes the key crystallographic parameters for the example derivative, 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate[1].

| Parameter | Value |

| Chemical Formula | C₃₀H₂₉N₃O₅S₂ |

| Molecular Weight | 575.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 12.7594(13) Å |

| b = 13.3481(14) Å | |

| c = 16.4331(17) Å | |

| α = 90° | |

| β = 98.349(4)° | |

| γ = 90° | |

| Unit Cell Volume | 2769.1(5) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.381 Mg/m³ |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Temperature | 296 K |

| Reflections Collected | 17644 |

| Independent Reflections | 3444 |

| R-factor (Rint) | 0.041 |

| Final R-factor (R1) | 0.047 |

| wR2 (all data) | 0.113 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of naphthalene-sulfonamide derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from naphthalene.

-

Sulfonation of Naphthalene: Naphthalene is reacted with a sulfonating agent, such as concentrated sulfuric acid, to produce naphthalene-1-sulfonic acid. The reaction temperature is a critical parameter, as lower temperatures (around 40-60°C) favor the formation of the 1-isomer, while higher temperatures (above 160°C) yield the 2-isomer.

-

Conversion to Sulfonyl Chloride: The resulting naphthalene-1-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form naphthalene-1-sulfonyl chloride. This intermediate is often highly reactive and sensitive to moisture.

-

Amination: The naphthalene-1-sulfonyl chloride is subsequently reacted with an ammonia source, typically aqueous or gaseous ammonia, to yield the final product, this compound. The reaction is usually carried out at low temperatures to control its exothermicity.

Crystallization

The purification and growth of single crystals suitable for X-ray diffraction is a crucial step. Recrystallization is the most common method employed.

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For naphthalene derivatives, common solvents include ethanol, methanol, and acetone, or mixtures thereof with water[2][3].

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.

-

Cooling: The filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling generally promotes the growth of larger, higher-quality crystals.

-

Isolation and Drying: The formed crystals are isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is used to determine the precise atomic arrangement within the crystal.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly and uniquely attributed to the parent this compound in the public domain literature that would necessitate a diagram. However, various derivatives are known to interact with specific biological targets. For instance, substituted naphthalene-sulfonamides have been investigated as inhibitors of various enzymes and receptors. Should a specific biological target and downstream signaling cascade be identified for this compound, a corresponding pathway diagram could be constructed.

The logical relationship in the context of its structural determination follows a linear progression from synthesis to analysis, as depicted in the workflow diagram above. The successful outcome of each step is contingent upon the completion of the previous one, culminating in the acquisition of the final crystal structure data.

References

An In-depth Technical Guide to the Solubility of Naphthalene-1-sulfonamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Naphthalene-1-sulfonamide, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the fundamental principles governing the solubility of sulfonamides and furnishes a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the realm of drug discovery and development, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, posing significant challenges for formulation development. Understanding the solubility of a compound like this compound in various solvents is therefore essential for designing appropriate formulations, predicting its behavior in biological systems, and developing robust analytical methods.

General Principles of Sulfonamide Solubility

The solubility of sulfonamides, including this compound, is influenced by several factors:

-

Molecular Structure: The presence of both a hydrophobic naphthalene ring and a hydrophilic sulfonamide group gives this compound an amphiphilic character. The overall solubility in a given solvent will depend on the balance between these two moieties.

-

Solvent Polarity: "Like dissolves like" is a guiding principle in solubility. Polar solvents will tend to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given its structure, this compound is expected to exhibit solubility in a range of solvents with varying polarities.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solid.

-

pH of the Medium (for aqueous solutions): The sulfonamide group is weakly acidic. In aqueous solutions, the pH will significantly impact the ionization state of the molecule. At pH values above the pKa of the sulfonamide group, the molecule will be deprotonated and exist as a more soluble anion.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask Method | ||

| Methanol | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Acetone | 25 | Shake-Flask Method | ||

| Chloroform | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| User-defined solvent 1 | ||||

| User-defined solvent 2 |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC (if applicable)

-

Standard solutions of this compound of known concentrations

4.2. Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility. It is advisable to discard the first portion of the filtrate to saturate the filter material.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary theoretical background and a detailed, practical experimental protocol for researchers to determine this crucial parameter. By following the outlined shake-flask methodology, scientists and drug development professionals can generate reliable solubility data in various solvents. This information is indispensable for advancing research, enabling effective formulation design, and ultimately contributing to the successful development of new therapeutic agents.

The Emergence of Naphthalene-1-sulfonamide: A Bioactive Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-sulfonamide core has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective bioactive compounds. This technical guide provides a comprehensive overview of the discovery of this compound derivatives as modulators of key biological pathways, offering insights into their synthesis, mechanism of action, and therapeutic potential. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.

Introduction to this compound as a Privileged Scaffold

This compound derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Their rigid bicyclic aromatic structure provides a robust framework for the strategic placement of various functional groups, enabling the fine-tuning of their pharmacological properties. This has led to the identification of potent inhibitors of enzymes implicated in metabolic diseases, modulators of inflammatory pathways, and agents with significant anticancer and antimicrobial properties. The inherent "drug-like" properties of this scaffold, including its metabolic stability and amenability to chemical modification, have further fueled its exploration in various therapeutic areas.

Key Biological Activities and Therapeutic Targets

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

This compound derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses.[1][2] FABP4 is predominantly expressed in adipocytes and macrophages and is implicated in the pathogenesis of type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[2] By blocking the fatty acid binding pocket of FABP4, these inhibitors can modulate lipid trafficking and signaling, thereby exerting beneficial metabolic effects.

Anticancer Activity

A significant area of investigation has been the anticancer potential of this compound derivatives. Certain analogues have been shown to exhibit potent cytotoxic activity against various cancer cell lines by inhibiting tubulin polymerization.[3][4] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3]

Another key anticancer mechanism of action for a distinct set of naphthalene-2-sulfonamide hybrids involves the modulation of the Interleukin-6 (IL-6)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][5][6] This pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Specific derivatives have been shown to downregulate the expression and phosphorylation of key components of this pathway, including IL-6, JAK2, and STAT3, leading to the suppression of tumor growth.[1][5]

Antimicrobial Activity

The naphthalene-sulfonamide scaffold has also been explored for its antimicrobial properties. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1][6] The mechanism of their antimicrobial action is an area of ongoing investigation, with some evidence suggesting the inhibition of essential bacterial enzymes.

Quantitative Data on Bioactivity

The following tables summarize the quantitative data for representative this compound derivatives across their various biological activities.

Table 1: FABP4 Inhibitory Activity of this compound Derivatives

| Compound ID | Target | Kᵢ (μM) | Selectivity (FABP3 Kᵢ / FABP4 Kᵢ) | Reference |

| 16dk | FABP4 | 0.023 | >434 | [2] |

| 16do | FABP4 | 0.031 | >322 | [2] |

| 16du | FABP4 | 0.028 | >357 | [2] |

| Compound 10g | FABP4 | 0.51 | 64.7 | [7] |

| BMS309403 | FABP4 | 0.035 | 85.7 | [2] |

Table 2: Anticancer and Tubulin Polymerization Inhibitory Activity of this compound Derivatives

| Compound ID | Cell Line | Antiproliferative IC₅₀ (μM) | Tubulin Polymerization IC₅₀ (μM) | Reference |

| 5c | MCF-7 | 0.51 ± 0.03 | 2.8 | [3][4] |

| A549 | 0.33 ± 0.01 | [3][4] |

Table 3: IL-6/JAK2/STAT3 Pathway Inhibitory and Anticancer Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives

| Compound ID | Target | IC₅₀ (μM) | Cell Line | Antiproliferative IC₅₀ (μM) | Reference |

| 5b | STAT3 Phosphorylation | 3.59 | MCF-7 | 40.08 | [1][5] |

| 5e | STAT3 Phosphorylation | 3.01 | MCF-7 | 43.13 | [1][5] |

| 5i | STAT3 Phosphorylation | 8.58 | MCF-7 | 41.6 | [1][5] |

Table 4: Antimicrobial Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 5b | E. coli | 10 | [5] |

| 5j | E. coli | 20 | [5] |

| 5e | S. aureus | 20 | [5] |

| 5f | S. aureus | 40 | [5] |

| 5b | C. albicans | 10 | [5] |

| 5d | C. albicans | 10 | [5] |

| 5j | C. albicans | 10 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of this compound derivatives.

Synthesis of Naphthalene-1-sulfonyl Chloride (General Procedure)

A common synthetic route to access this compound derivatives involves the initial preparation of a sulfonyl chloride intermediate.

Procedure:

-

To a stirred solution of the corresponding naphthalene derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (2.0-3.0 eq) dropwise.

-

Maintain the reaction temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield the naphthalene-sulfonyl chloride.[8]

Synthesis of N-Aryl/Alkyl Naphthalene-1-sulfonamides (General Procedure)

The final bioactive compounds are typically synthesized by reacting the sulfonyl chloride intermediate with a primary or secondary amine.

Procedure:

-

Dissolve the naphthalene-1-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

To this solution, add the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.[9]

FABP4 Inhibition Assay (Competitive Fluorescence Displacement)

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4.

Procedure:

-

Prepare a solution of recombinant human FABP4 protein (e.g., 100 nM) and a fluorescent probe such as 1-anilinonaphthalene-8-sulfonic acid (ANS) (e.g., 1 µM) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl).

-

Serially dilute the test compounds in the same assay buffer.

-

In a 96-well black plate, add the FABP4-ANS solution to each well.

-

Add the serially diluted test compounds to the wells. Include wells with no compound (positive control) and wells with no FABP4 (negative control).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for ANS (e.g., excitation at 380 nm and emission at 480 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. The inhibitory constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[7]

Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the effect of test compounds on the in vitro polymerization of tubulin into microtubules.

Procedure:

-

Reconstitute purified tubulin protein (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the tubulin solution in a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.

-

Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37 °C.

-

Measure the change in absorbance (optical density) at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by measuring the concentration of the compound that inhibits the maximum rate of polymerization by 50%.[4]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Signaling Pathways and Mechanisms of Action

FABP4 Signaling Pathway

This compound derivatives that inhibit FABP4 interfere with its role in intracellular fatty acid trafficking and signaling. FABP4 is known to interact with hormone-sensitive lipase (HSL) to regulate lipolysis and with peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in adipogenesis. By inhibiting FABP4, these compounds can modulate downstream inflammatory and metabolic pathways.

IL-6/JAK2/STAT3 Signaling Pathway

Certain naphthalene-2-sulfonamide derivatives exert their anticancer effects by inhibiting the IL-6/JAK2/STAT3 signaling cascade. This pathway is initiated by the binding of IL-6 to its receptor, leading to the activation of JAK2 and subsequent phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. The naphthalene-sulfonamide inhibitors have been shown to downregulate the expression of key proteins in this pathway.[1][5]

Experimental and Logical Workflow

The discovery and development of bioactive this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel bioactive compounds with diverse therapeutic potential. The wealth of structure-activity relationship data, coupled with a deeper understanding of their mechanisms of action, provides a solid foundation for the future design of next-generation inhibitors and modulators with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a comprehensive resource to aid researchers in navigating the exciting and rapidly evolving field of this compound-based drug discovery.

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From hit to lead: Structure-based discovery of this compound derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

In Silico Modeling of Naphthalene-1-sulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in silico modeling of Naphthalene-1-sulfonamide interactions with various protein targets. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and implement computational strategies in the design and analysis of this important class of compounds. This guide summarizes key quantitative data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.

Introduction to Naphthalene-1-sulfonamides

Naphthalene-1-sulfonamides are a versatile class of organic compounds characterized by a naphthalene ring system linked to a sulfonamide group. This scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of proteins implicated in various diseases. The modular nature of the this compound core allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. In silico modeling plays a pivotal role in rationally guiding these modifications, thereby accelerating the drug discovery process.

Key Protein Targets and In Silico Insights

This compound derivatives have been successfully designed to interact with several key protein targets. This section summarizes the quantitative data from in silico and in vitro studies for some of the most prominent examples.

Signal Transducer and Activator of Transcription 3 (STAT3)

Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several naphthalene-sulfonamide derivatives have been identified as potent STAT3 inhibitors.

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| Compound 5e | STAT3 Phosphorylation | In vitro enzymatic assay | 3.01 | [1] |

| Compound 5b | STAT3 Phosphorylation | In vitro enzymatic assay | 3.59 | [1] |

| Cryptotanshinone (Reference) | STAT3 Phosphorylation | In vitro enzymatic assay | 3.52 | [1] |

| C188-9 | STAT3 | In clinical trials | - | [1] |

| Compound I | STAT3 | In vitro assay | 6.84 | [1] |

Fatty Acid Binding Protein 4 (FABP4)

FABP4 is a key player in metabolic and inflammatory processes, and its inhibition is a potential therapeutic strategy for metabolic diseases like diabetes and atherosclerosis. This compound derivatives have emerged as potent and selective FABP4 inhibitors.[2]

| Compound ID | Target | Kᵢ (µM) | Selectivity (FABP3 Kᵢ / FABP4 Kᵢ) | Reference |

| Compound 10g | FABP4 | 0.51 | 64.7 | [3] |

| Compound III | FABP4 | 0.34 | 2.71 | [4] |

| BMS309403 (Reference) | FABP4 | - | - | [2] |

Kelch-like ECH-associated protein 1 (Keap1) - Nrf2 Interaction

The Keap1-Nrf2 protein-protein interaction is a critical regulator of the cellular antioxidant response.[5][6] Inhibitors of this interaction can upregulate the expression of cytoprotective genes, offering a therapeutic avenue for diseases associated with oxidative stress.[5][6] Naphthalene bis-sulfonamide derivatives have been identified as potent inhibitors of the Keap1-Nrf2 interaction.[7]

| Compound ID | Assay | IC50 (nM) | Reference |

| Compound 2 | FP Assay | 110 | [5] |

| Compound 12d | FP Assay | 64.5 | [8] |

| Compound 12d | TR-FRET Assay | 14.2 | [8] |

| Compound 20c | TR-FRET Assay | 75 | [8] |

| Analogs 7p-t and 8c | TR-FRET Assay | 7.2 - 31.3 | [8] |

| Compound 1 (LH601A) | In vitro assay | 3000 | [5] |

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of this compound inhibitors.

IL-6/JAK2/STAT3 Signaling Pathway

The IL-6/JAK2/STAT3 pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation.[9][10] Its aberrant activation is frequently observed in cancer.[9][11] Naphthalene-sulfonamide based STAT3 inhibitors can block this pathway, leading to anti-tumor effects.[1]

IL-6/JAK2/STAT3 Signaling Pathway and Inhibition.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular response to oxidative stress.[6][12] Under normal conditions, Keap1 targets Nrf2 for degradation.[12] Naphthalene-sulfonamide inhibitors that disrupt the Keap1-Nrf2 interaction allow Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes.[5][7]

Keap1-Nrf2 Pathway and Inhibition.

In Silico and Experimental Workflow

The discovery and development of novel this compound inhibitors typically follow an integrated workflow that combines computational and experimental approaches.

Integrated In Silico and Experimental Workflow.

Experimental Protocols

Detailed experimental protocols are essential for the validation of in silico predictions. The following sections outline the methodologies for key experiments cited in the literature for the characterization of this compound interactions.

In Vitro STAT3 Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound derivatives on the phosphorylation of STAT3.

General Procedure (ELISA-based):

-

Plate Preparation: Coat a 96-well plate with a capture antibody specific for total STAT3 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Addition: Add cell lysates containing activated STAT3 to the wells.

-

Inhibitor Treatment: Add serial dilutions of the this compound compounds to the wells and incubate for a specified time.

-

Detection: Wash the plate and add a detection antibody that specifically recognizes phosphorylated STAT3 (p-STAT3), typically conjugated to an enzyme like HRP.

-

Substrate Addition: After washing, add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Displacement Assay for FABP4

Objective: To measure the binding affinity (Kᵢ) of this compound derivatives to FABP4 by their ability to displace a fluorescent probe.

General Procedure:

-

Reagents:

-

Recombinant human FABP4 protein.

-

Fluorescent probe that binds to the FABP4 active site (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).

-

This compound test compounds.

-

Assay buffer (e.g., PBS, pH 7.4).

-

-

Assay Setup: In a 96-well black plate, add a fixed concentration of FABP4 and the fluorescent probe.

-

Compound Addition: Add serial dilutions of the this compound compounds to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: The decrease in fluorescence upon addition of the competitor is used to calculate the IC50, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction

Objective: To quantify the inhibition of the Keap1-Nrf2 protein-protein interaction by this compound derivatives.

General Procedure:

-

Reagents:

-

His-tagged Keap1 protein.

-

Biotinylated Nrf2 peptide.

-

Europium-labeled anti-His antibody (donor fluorophore).

-

Streptavidin-labeled acceptor fluorophore (e.g., APC).

-

This compound test compounds.

-

Assay buffer.

-

-

Assay Setup: In a low-volume 384-well plate, add the Keap1 protein, Nrf2 peptide, and the test compounds at various concentrations.

-

Incubation: Incubate the mixture to allow for the binding of the inhibitor to Keap1.

-

Detection Reagent Addition: Add the TR-FRET detection reagents (donor and acceptor fluorophores).

-

Incubation: Incubate in the dark at room temperature to allow for the formation of the FRET complex.

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the Keap1-Nrf2 interaction. IC50 values are determined from the dose-response curves.

Conclusion

The integration of in silico modeling and experimental validation provides a powerful paradigm for the discovery and optimization of this compound-based inhibitors. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers in this field. Future work should focus on the development of more predictive in silico models and the exploration of novel protein targets for this versatile chemical scaffold.

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Naphthalene-1-Sulfonamide: A Core Scaffold for Advanced Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-sulfonamide scaffold is a cornerstone in the design of fluorescent probes, offering a versatile platform for the development of sensors that are highly sensitive to their molecular environment. While this compound itself exhibits limited intrinsic fluorescence, its derivatives, most notably the dansyl group and its analogs, have become indispensable tools in a wide array of biochemical and cellular assays. This technical guide provides a comprehensive overview of this compound-based fluorescent probes, detailing their operating principles, quantitative photophysical properties, and diverse applications, complete with detailed experimental protocols and visual workflows.

Principle of Operation: Environmentally Sensitive Fluorescence

The utility of this compound derivatives as fluorescent probes stems from their sensitivity to the polarity of their local environment, a phenomenon known as solvatochromism.[1] In polar, aqueous environments, the excited state of these molecules can be quenched by interactions with water, leading to low fluorescence quantum yields.[2] However, upon binding to hydrophobic pockets in proteins or partitioning into lipid membranes, they are shielded from this quenching effect.[2] This shielding results in a significant increase in fluorescence intensity and often a "blue shift" (a shift to shorter wavelengths) in the emission maximum.[2] This "turn-on" fluorescence response is the basis for their use in detecting protein binding, conformational changes, and membrane dynamics.

A key mechanism contributing to this environmental sensitivity is Twisted Intramolecular Charge Transfer (TICT). In the excited state, rotation around the naphthalene-sulfonamide bond can lead to a non-fluorescent TICT state. In non-polar or viscous environments, this rotation is hindered, favoring fluorescence emission.

Quantitative Data Presentation

The photophysical properties of this compound-based probes are highly dependent on their specific structure and the surrounding environment. The following tables summarize key quantitative data for representative probes.

Table 1: Photophysical Properties of this compound Derivatives

| Compound/Derivative | Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |

| 5-Aminothis compound | Aqueous Buffer (PBS, pH 7.4) | ~340-350 | ~520-540 | Low | - | [3] |

| Bound to Hydrophobic Protein Pocket | ~340-350 | ~460-490 | High | - | [3] | |

| Dansyl amide | Acetonitrile/PBS (2:1) | 340 | 524 | 0.22 | - | [4] |

| Bound to Carbonic Anhydrase II | 280 | 470 | - | - | [5] | |

| Dansyl Glycine | Water | - | - | 0.07 | - | [1] |

| Dioxane | - | - | 0.66 | - | [1] | |

| Water Soluble Dansyl Polymer (D1) | Water | 365 | 520 | 0.023 | 3.5 | [6] |

| 90% DMSO in Water | 365 | 520 | 0.243 | 5.63 | [6] |

Table 2: Performance of this compound-Based Probes for Metal Ion Detection

| Probe Name/Identifier | Target Ion | Detection Limit (LOD) | Binding Constant (K) | Stoichiometry (Probe:Ion) | Fluorescence Response | Reference(s) |

| (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (HL) | Al³⁺ | 33.2 nM | - | - | Turn-on (24-fold increase) | [7] |

| Naphthalimide-based Probe (L) | Cu²⁺ | 1.8 µM | - | 1:1 | Turn-off (Quenching) | [4] |

| Naphthylideneimine based probe (3) | Zn²⁺ | 0.378 µM | logKa = 4.45 | - | Turn-on (~34-fold increase) | |

| His-NMI-Bu | Hg²⁺ | 0.52 µM | 10⁶ M⁻¹ | - | Turn-off (Quenching) | [8] |

Applications in Research and Drug Development

The unique properties of this compound-based probes have led to their widespread use in various fields.

Probing Protein Structure and Function

These probes are extensively used to characterize hydrophobic binding sites on proteins.[2] The binding of the probe to such sites leads to a significant increase in fluorescence, which can be monitored to determine binding affinities (Kd) and the number of binding sites.[3] Furthermore, displacement of a bound probe by a non-fluorescent ligand in a competitive binding assay is a powerful method for screening compound libraries and determining the binding constants of potential drug candidates.[3]

Enzyme Activity Assays

This compound derivatives have been developed as inhibitors for a range of enzymes, including protein kinases and fatty acid binding protein 4 (FABP4).[2][9] While often used as inhibitors, the fluorescence properties of these compounds can be exploited to develop activity assays. For instance, a change in fluorescence upon binding to the active site can be used to monitor enzyme-inhibitor interactions.

While direct visualization of a full signaling cascade with a single probe is complex, this compound derivatives can be used to probe the activity of key nodes within a pathway, such as protein kinases. For example, a substrate peptide for a specific kinase can be labeled with a this compound derivative. Upon phosphorylation, the local environment of the probe may change, leading to a change in fluorescence intensity or wavelength, thus providing a readout of kinase activity.

Metal Ion Detection

The this compound scaffold can be functionalized with chelating groups to create selective fluorescent probes for various metal ions.[7][10] The binding of a metal ion to the chelating moiety can modulate the fluorescence of the naphthalene core through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[10] These probes are valuable for detecting metal ions in environmental and biological samples.

Cellular Imaging

The ability of some this compound derivatives to cross cell membranes and localize in specific organelles makes them suitable for cellular imaging.[7] For example, sulfonamide-containing naphthalimides have been developed as tumor-targeting probes for fluorescent imaging.[2][11] These probes can be taken up by cancer cells, allowing for their visualization and tracking.

Experimental Protocols

General Synthesis of N-Aryl-Naphthalene-1-Sulfonamides

This protocol describes a general method for the synthesis of N-aryl-naphthalene-1-sulfonamides from naphthalene-1-sulfonyl chloride and an appropriate aniline derivative.

Materials:

-

Naphthalene-1-sulfonyl chloride

-

Substituted aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM and anhydrous pyridine (2.0 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of naphthalene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled aniline solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-naphthalene-1-sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Protein Binding Affinity by Direct Fluorescence Titration

This protocol outlines the determination of the binding constant (Ka) for the interaction of a this compound probe with a target protein.[3]

Materials:

-

Purified protein of interest at a known concentration (e.g., 1-10 µM)

-

This compound probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol)

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Fluorometer with temperature control

-

Quartz cuvettes

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to the appropriate value for the probe (e.g., ~350 nm).

-

Set the emission wavelength scan range (e.g., 400-600 nm).

-

Set the excitation and emission slit widths to achieve a good signal-to-noise ratio (e.g., 5 nm).

-

Equilibrate the sample holder to the desired temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Pipette a known volume and concentration of the protein solution into a quartz cuvette.

-

Record the fluorescence spectrum of the protein solution alone to account for background fluorescence.

-

-

Titration:

-

Make successive additions of small aliquots of the probe stock solution to the protein solution in the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-